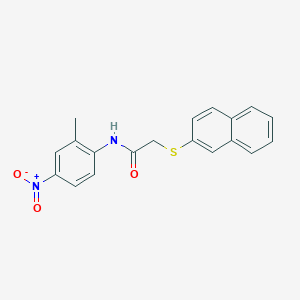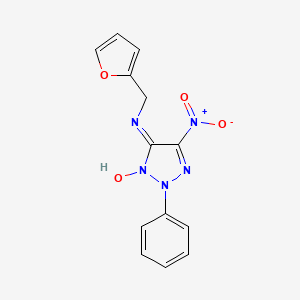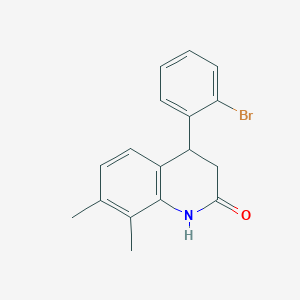
N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide
Descripción general
Descripción
N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide, also known as MNAT, is a chemical compound that has been widely studied for its potential medicinal properties. MNAT belongs to the class of compounds known as thioacetanilides, which are known for their diverse biological activities. In recent years, MNAT has been the subject of intense scientific research due to its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cancer cells and bacteria. N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide can induce apoptosis in cancer cells and inhibit the growth of bacteria.
Biochemical and Physiological Effects:
N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide induces apoptosis by activating caspases, which are enzymes that play a key role in the programmed cell death pathway. N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide has also been shown to inhibit the expression of genes involved in cell proliferation and angiogenesis. In bacterial cells, N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide inhibits the synthesis of essential proteins, leading to cell death. Additionally, N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide has several advantages as a therapeutic agent, including its potent anticancer and antibacterial activity, as well as its anti-inflammatory properties. N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide is also relatively easy to synthesize and can be produced in large quantities. However, N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide has some limitations as a therapeutic agent, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for research on N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide. One area of research is the optimization of the pharmacokinetic properties of N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide to increase its bioavailability and reduce toxicity. Another area of research is the development of N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide-based drug delivery systems to target specific tissues and cells. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide and its potential as a therapeutic agent for other diseases.
Aplicaciones Científicas De Investigación
N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and inflammation. Several studies have shown that N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide exhibits potent anticancer activity by inducing apoptosis in cancer cells. N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide has also been shown to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, N-(2-methyl-4-nitrophenyl)-2-(2-naphthylthio)acetamide has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-naphthalen-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-13-10-16(21(23)24)7-9-18(13)20-19(22)12-25-17-8-6-14-4-2-3-5-15(14)11-17/h2-11H,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLYJKNNGCVOPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-nitrophenyl)-2-(naphthalen-2-ylsulfanyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(dimethylamino)benzyl]-1-(methoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B4186475.png)
![2-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B4186477.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4186483.png)
![3-(5-chloro-2,4-dimethoxyphenyl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4186490.png)
![dimethyl 2-({[4-(4-methoxyphenyl)-1-piperazinyl]carbonothioyl}amino)terephthalate](/img/structure/B4186491.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4186494.png)
![2-iodo-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4186495.png)
![3-[4-methyl-5-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B4186502.png)
![4-{[butyl(methyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide](/img/structure/B4186512.png)

![8-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4186536.png)
![N-[4-(1-adamantyl)phenyl]-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4186541.png)

![2-[(4-bromobenzyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4186557.png)